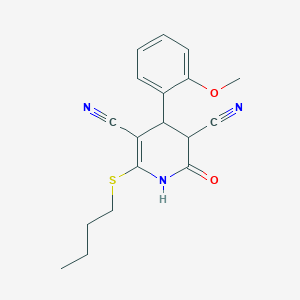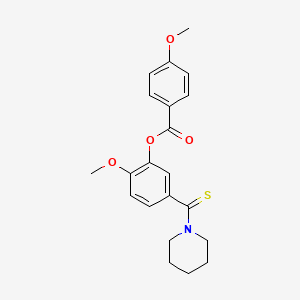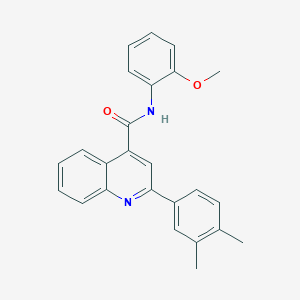
6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a butylsulfanyl group, a methoxyphenyl group, and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with a suitable precursor to form the intermediate compounds, which are then further reacted under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic processes and controlled reaction environments to minimize by-products and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Butylsulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis and for protection/deprotection of amine groups.
Pinacol boronic esters: Valuable building blocks in organic synthesis, used in various functionalization reactions.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial use .
Propiedades
Fórmula molecular |
C18H19N3O2S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
6-butylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H19N3O2S/c1-3-4-9-24-18-14(11-20)16(13(10-19)17(22)21-18)12-7-5-6-8-15(12)23-2/h5-8,13,16H,3-4,9H2,1-2H3,(H,21,22) |
Clave InChI |
DAXHIKRBUFIOKG-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Bromo-2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11661229.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11661233.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11661234.png)
![4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]-2-methoxyphenyl methyl carbonate](/img/structure/B11661239.png)
![Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11661245.png)
![2-[(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11661253.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11661260.png)
![Propyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661268.png)
![ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661274.png)

![9-bromo-2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11661283.png)
![Ethyl 6-ethyl-2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11661287.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11661295.png)

